molecular formula C6H14N2O B1265463 tert-Butylamine, N-ethyl-N-nitroso- CAS No. 3398-69-4

tert-Butylamine, N-ethyl-N-nitroso-

Cat. No. B1265463
CAS RN: 3398-69-4
M. Wt: 130.19 g/mol
InChI Key: AEMBWNDIEFEPTH-UHFFFAOYSA-N
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Description

“tert-Butylamine, N-ethyl-N-nitroso-” is a compound with the molecular formula C6H14N2O . It is an aliphatic primary amine .


Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent-free conditions . This methodology features a broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .


Molecular Structure Analysis

The IUPAC name for this compound is N-tert-butyl-N-ethylnitrous amide . The InChI string is InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3 and the canonical SMILES string is CCN(C©©C)N=O .


Chemical Reactions Analysis

N-Nitrosamines are a class of compounds notorious for their potent carcinogenicity . They are known to undergo enzymatic α-hydroxylation with cytochrome P450 and subsequently form the dealkylated primary nitrosamine . The unstable primary nitrosamine further decomposes to diazonium, a DNA alkylating agent .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butylamine, N-ethyl-N-nitroso-” is 130.19 g/mol . The computed XLogP3-AA value is 1.5 .

Scientific Research Applications

Synthesis of N-nitrosamines

  • Scientific Field: Green Chemistry
  • Application Summary: Tert-butyl nitrite (TBN) is used in the synthesis of various N-nitrosamines from secondary amines . This process is carried out under solvent-free conditions .
  • Methods of Application: The methodology involves the use of TBN under solvent-free conditions. It has a broad substrate scope and is carried out under metal and acid-free conditions . The procedure is easy to isolate and yields excellent results .
  • Results or Outcomes: The methodology is efficient and versatile, allowing for the synthesis of various N-nitrosamines. It is also found to be an efficient reagent in other transformations, including the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids under mild conditions .

Conversion of Aryl Hydrazines to Aryl Azides and Primary Amides to Carboxylic Acids

  • Scientific Field: Organic Chemistry
  • Application Summary: TBN is used in the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids . This transformation is carried out under mild conditions .
  • Methods of Application: The methodology involves the use of TBN under mild conditions. It is a versatile reagent that allows for the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids .
  • Results or Outcomes: The methodology is efficient and provides a new pathway for the conversion of aryl hydrazines to aryl azides and primary amides to carboxylic acids .

Manufacture of Pesticides, Pharmaceuticals, and Emulsifiers

  • Scientific Field: Industrial Chemistry
  • Application Summary: n-Butylamine is used as an ingredient in the manufacture of pesticides (such as thiocarbazides), pharmaceuticals, and emulsifiers .
  • Methods of Application: n-Butylamine is incorporated into the synthesis processes of these products. The specific methods of application would depend on the particular product being manufactured .
  • Results or Outcomes: The use of n-Butylamine in these applications results in the production of various pesticides, pharmaceuticals, and emulsifiers .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has been classified as having flammable liquids, acute oral toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The synthesis of N-nitrosamines under solvent, metal, and acid-free conditions using tert-butyl nitrite (TBN) is a promising area of research . This methodology has a broad substrate scope and offers excellent yields, making it a valuable tool for future studies .

properties

IUPAC Name

N-tert-butyl-N-ethylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-5-8(7-9)6(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMBWNDIEFEPTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187591
Record name tert-Butylamine, N-ethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butylamine, N-ethyl-N-nitroso-

CAS RN

3398-69-4
Record name N-Ethyl-2-methyl-N-nitroso-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3398-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-tert-butylnitrosamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butylamine, N-ethyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-tert-Butyl-N-ethylnitrosamine
Source European Chemicals Agency (ECHA)
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Record name N-ETHYL-N-TERT-BUTYLNITROSAMINE
Source FDA Global Substance Registration System (GSRS)
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